1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Description
Properties
IUPAC Name |
4-[1-[[4-(2H-tetrazol-5-yl)phenyl]methyl]benzimidazol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-2-4-16-14(3-1)20-18(15-10-26-11-19-15)25(16)9-12-5-7-13(8-6-12)17-21-23-24-22-17/h1-8,10-11H,9H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGILXJFDOWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C4=NNN=N4)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, which are then coupled with a benzodiazole derivative. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. The incorporation of the tetrazole and thiazole moieties enhances the biological activity of the compound. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's ability to interact with biological targets has led to investigations into its anticancer potential. Research has demonstrated that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown promising results against several cancer cell lines.
CNS Activity
Benzodiazole derivatives are also being explored for their effects on the central nervous system (CNS). They may act as anxiolytics or antidepressants by modulating neurotransmitter systems. The presence of the tetrazole ring is believed to enhance CNS penetration and activity .
Pesticidal Activity
The thiazole component of the compound is known for its pesticidal properties. Research indicates that similar compounds can effectively act against agricultural pests and pathogens. The dual-action mechanism—acting as both a fungicide and an insecticide—makes this compound a candidate for development in agrochemicals .
Plant Growth Regulation
Studies have suggested that certain benzodiazole derivatives can promote plant growth by enhancing photosynthetic efficiency and nutrient uptake. This application could be particularly beneficial in sustainable agriculture practices .
Photonic Devices
The unique electronic properties of benzodiazole derivatives make them suitable for applications in photonic devices. Their ability to act as semiconductors or light-emitting materials can be harnessed in developing organic light-emitting diodes (OLEDs) and solar cells .
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This is particularly relevant for creating advanced materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
Table 1: Structural Analogs and Core Differences
Key Observations :
- Unlike N-phenyltetrazole benzamide derivatives (), the target compound lacks an amide bond, which may reduce susceptibility to enzymatic hydrolysis .
Tetrazole-Containing Derivatives
Tetrazole rings are known to mimic carboxylate groups, enhancing binding to metalloenzymes or receptors. Candesartan, a clinically used angiotensin II receptor blocker, demonstrates this via its tetrazole moiety . The target compound’s tetrazole group may similarly facilitate receptor interactions but could exhibit divergent biological targets due to the thiazole substituent.
Thiazole-Containing Analogs
Table 2: Thiazole Derivatives and Activities
Key Observations :
- The thiazole group in the target compound may confer antimicrobial or anticancer activity, as seen in simpler thiazolidinones (). However, the benzodiazole core could improve metabolic stability compared to monocyclic thiazoles .
Physicochemical Properties
Solubility and Lipophilicity
- Tetrazole Impact : The tetrazole group increases water solubility, as seen in Candesartan (logP ~3.5), but the thiazole ring may counterbalance this by introducing lipophilicity .
- Benzodiazole Core : Aromatic stacking interactions may enhance binding to hydrophobic pockets in proteins, similar to benzimidazole derivatives ().
Unique Advantages and Limitations
- Advantages: Combines the metabolic stability of benzodiazoles with the solubility-enhancing tetrazole and bioactive thiazole groups. Structural uniqueness may enable novel therapeutic applications (e.g., dual receptor modulation) .
- Limitations: Synthetic complexity due to multiple heterocycles. Limited empirical data on in vivo efficacy compared to established analogs like Candesartan.
Biological Activity
The compound 1-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole is a complex heterocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core linked to a thiazole and a tetrazole moiety. The presence of these heterocycles contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N6S |
| Molecular Weight | 342.38 g/mol |
| IUPAC Name | 1-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
- Formation of the tetrazole ring via cyclization of azides with nitriles.
- Introduction of the thiazole moiety through condensation reactions.
- Final assembly into the benzodiazole framework via nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of benzodiazole with tetrazole exhibited potent activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Antiparasitic Activity
The antiparasitic potential of similar compounds has been explored:
- Case Study 2 : Compounds with tetrazole and thiazole functionalities were shown to have IC50 values as low as 0.44 µM against Entamoeba histolytica, indicating their potential as antiparasitic agents .
Anti-cancer Activity
Preliminary studies suggest that this compound may also possess anti-cancer properties:
- Case Study 3 : In vitro studies revealed that derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many heterocyclic compounds inhibit key enzymes in microbial and cancer cells.
- Disruption of Cellular Processes : The interaction with DNA or RNA synthesis pathways may lead to apoptosis in cancer cells.
Q & A
Basic: What are the standard synthetic routes for preparing 1-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1: Cyclization of substituted benzimidazole precursors with tetrazole-containing aryl aldehydes under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the benzodiazole core .
- Step 2: Thiazole ring introduction via nucleophilic substitution or Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) are standard. Confirm purity via HPLC (>95%) and structural validation via ¹H/¹³C NMR and HRMS .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, thiazole C-S at ~680 cm⁻¹) .
- NMR Analysis: ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm). ¹³C NMR confirms quaternary carbons in heterocycles .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry of tetrazole-thiazole substitution .
Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. For example, tetrazole’s high HOMO energy suggests susceptibility to electrophilic attack .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvation effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Docking Studies: Predict binding affinities to biological targets (e.g., kinases) by aligning the compound’s electrostatic potential with active-site residues .
Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., electron-withdrawing groups on the thiazole) and test against standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Control Experiments: Validate assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to exclude false positives .
- Meta-Analysis: Cross-reference pharmacokinetic data (e.g., LogP, plasma stability) to distinguish intrinsic activity from bioavailability effects .
Advanced: What strategies optimize reaction yields for introducing the tetrazole moiety?
Methodological Answer:
- Catalyst Screening: Test ZnCl₂ or CuI for regioselective [2+3] cycloaddition between nitriles and sodium azide .
- Microwave Assistance: Reduce reaction time from 24h to 30 minutes at 120°C, improving yield by 20–30% .
- Protecting Groups: Use trityl groups to prevent tetrazole deprotonation during subsequent steps, followed by acidic cleavage (e.g., TFA) .
Advanced: How to design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS at 0, 6, 12, 24h intervals. Adjust buffers (pH 1–9) to identify acid/base-sensitive sites .
- Oxidative Stress Tests: Expose to H₂O₂ (1–5 mM) or liver microsomes to simulate metabolic breakdown .
- Thermal Analysis: Use DSC/TGA to determine decomposition thresholds (>200°C suggests shelf stability) .
Basic: What are the safety considerations when handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (refer to SDS for acute toxicity data) .
- Waste Disposal: Quench reactions with 10% NaHCO₃ before aqueous disposal. Collect organic waste in halogen-resistant containers .
Advanced: How to validate the compound’s purity for pharmacological studies?
Methodological Answer:
- Chiral Purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric centers exist .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N/S percentages (deviation <0.4% acceptable) .
- Residual Solvents: Perform GC-MS to detect traces of DMF or THF (<500 ppm per ICH guidelines) .
Advanced: What in silico tools can predict the compound’s ADMET properties?
Methodological Answer:
- Software: Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Lipinski’s Rule of 5), blood-brain barrier permeability, and CYP450 interactions .
- Toxicity Prediction: ProTox-II assesses hepatotoxicity and mutagenicity based on structural alerts (e.g., tetrazole’s potential genotoxicity) .
Advanced: How to address low solubility in aqueous buffers during bioassays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1%) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Salt Formation: Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH .
- Nanoformulation: Prepare liposomal encapsulations using thin-film hydration (e.g., DSPC/cholesterol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
